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2-(Azetidin-2-YL)aniline

Cat. No.: B13274459
M. Wt: 148.20 g/mol
InChI Key: SVAHDUCRJIGNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-2-yl)aniline is a chemical building block that integrates an aniline moiety with an azetidine ring, a four-membered nitrogen heterocycle of significant interest in drug discovery . The azetidine scaffold, particularly azetidin-2-ones (beta-lactams), is well-established in medicinal chemistry. While renowned as the core structure of beta-lactam antibiotics, azetidin-2-ones also demonstrate a broader pharmacological potential, including investigated activities as enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors with anti-cancer properties . This compound serves as a versatile synthetic intermediate. It can be utilized in the Staudinger synthesis, the premier [2+2] cycloaddition reaction between an imine and a ketene for the construction of the biologically crucial beta-lactam (2-azetidinone) ring system . The primary amino group on the aniline ring provides a handle for further functionalization, allowing researchers to create amides, ureas, or imines, or to couple with other molecular fragments to develop hybrid molecules . As a fused aniline-azetidine structure, it is intended for the synthesis of novel compounds for biological evaluation and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B13274459 2-(Azetidin-2-YL)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-(azetidin-2-yl)aniline

InChI

InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6,10H2

InChI Key

SVAHDUCRJIGNIO-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 2 Azetidin 2 Yl Aniline and Derivatives

Targeted Synthesis of Azetidinyl Aniline (B41778) Scaffolds

The construction of azetidinyl aniline scaffolds requires methods that are amenable to the presence of the aniline functionality or its protected precursor. Key strategies involve the formation of the azetidine (B1206935) ring as the core synthetic step.

Cycloaddition Approaches for Azetidine Ring Formation

Cycloaddition reactions are powerful tools for the rapid assembly of cyclic structures, including the four-membered azetidine ring. nih.govrsc.org These reactions typically involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com

[2+2] cycloadditions are a prominent class of reactions for synthesizing four-membered rings. researchgate.net The Staudinger ketene-imine cycloaddition and the Aza-Paternò-Büchi reaction are two notable examples utilized for azetidine synthesis. mdpi.comrsc.org

The Staudinger ketene-imine cycloaddition , discovered in 1907, remains a widely used method for the synthesis of β-lactams (azetidin-2-ones), which are valuable precursors to azetidines. mdpi.comresearchgate.net This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com Ketenes can be generated in situ from various precursors, such as acyl chlorides, by treatment with a tertiary amine. mdpi.com The reaction of an appropriately substituted imine, derived from an aniline precursor, with a suitable ketene can lead to the formation of an azetidin-2-one (B1220530) ring that can be subsequently reduced to the desired azetidine. researchgate.netaip.org For instance, the reaction of imines with chloroacetyl chloride is a common approach to synthesize azetidin-2-ones. researchgate.netaip.org

The Aza-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, providing a direct route to functionalized azetidines. rsc.orgrsc.org This reaction has seen increased interest with the development of visible-light-mediated protocols, which offer milder and more selective conditions. springernature.comchemrxiv.orgthieme-connect.com The reaction can be performed both inter- and intramolecularly. rsc.orgchemrxiv.org While challenges such as competing E/Z isomerization of imines exist, the use of cyclic imines or specific acyclic oximes can overcome these limitations. rsc.orgchemrxiv.org Recent advances have demonstrated the use of visible light photocatalysts, such as iridium-based catalysts, to facilitate these cycloadditions. chemrxiv.orgthieme-connect.comthieme-connect.com

Table 1: Comparison of [2+2] Cycloaddition Methods for Azetidine Synthesis

Feature Ketene-Imine Cycloaddition (Staudinger) Aza-Paternò-Büchi Reaction
Reactants Ketene and Imine Imine and Alkene
Product β-Lactam (Azetidin-2-one) Azetidine
Conditions Typically thermal, can be promoted by bases. mdpi.com Photochemical (UV or visible light). rsc.orgspringernature.com
Key Intermediates Zwitterionic intermediate. mdpi.com Excited state of the imine. researchgate.net
Advantages Well-established, broad substrate scope. mdpi.comresearchgate.net Atom-economical, direct access to azetidines. rsc.orgspringernature.com
Challenges Requires subsequent reduction of the β-lactam. acs.org Potential for imine isomerization and other photochemical side reactions. springernature.comchemrxiv.org

Both regioselectivity and stereoselectivity are critical aspects of cycloaddition reactions for the synthesis of substituted azetidines.

In the Staudinger ketene-imine cycloaddition , the stereochemical outcome (cis- or trans-β-lactam) is influenced by the reaction conditions and the nature of the substituents on the ketene and imine. mdpi.comresearchgate.net For example, a one-pot reaction using oxalyl chloride for ketene generation at room temperature has been shown to reverse the diastereoselectivity compared to classical high-temperature methods. rsc.org The mechanism is generally considered to be a two-step process involving a zwitterionic intermediate, which allows for bond rotation before ring closure, affecting the final stereochemistry. mdpi.com

In the Aza-Paternò-Büchi reaction , regioselectivity is a key consideration when unsymmetrical alkenes are used. rsc.org The regiochemical outcome can often be rationalized by considering the stability of the diradical intermediate formed upon addition of the excited imine to the alkene. DFT calculations of frontier molecular orbital interactions can also be used to predict the regioselectivity. dntb.gov.ua Stereoselectivity is also important, as new stereocenters can be generated during the cycloaddition. rsc.org Visible-light-mediated approaches have shown high yields and diastereoselectivity in certain intramolecular reactions. springernature.com

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide another powerful avenue for the synthesis of the azetidine ring, starting from acyclic precursors containing both the nitrogen nucleophile and a suitable electrophilic center or a C-H bond amenable to activation.

The intramolecular SN2 reaction of γ-haloamines is a classical and frequently used method for the construction of the azetidine ring. frontiersin.orgnih.gov This approach involves the nucleophilic attack of the amine nitrogen onto a carbon atom bearing a halogen leaving group, leading to the formation of the four-membered ring. frontiersin.org The synthesis of azetidines from β-amino alcohols via their corresponding γ-haloamines is a common application of this strategy. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been reported as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov

The direct functionalization of C(sp³)–H bonds has emerged as a highly attractive and efficient strategy for the synthesis of N-containing heterocycles. recercat.cat Intramolecular C(sp³)–H amination reactions offer a direct route to azetidines from readily available amine precursors, avoiding the need for pre-functionalization. acs.orgorganic-chemistry.org

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA)-protected amines has been successfully employed for the synthesis of azetidines. organic-chemistry.org These reactions often proceed with high diastereoselectivity and tolerate a wide range of functional groups. organic-chemistry.orgrsc.org The use of an oxidant, such as benziodoxole tosylate in combination with a silver salt additive, promotes the key reductive elimination step from an alkyl-Pd(IV) intermediate to form the azetidine ring. rsc.org

Table 2: Key Features of Intramolecular Cyclization Strategies for Azetidine Synthesis

Synthetic Strategy Precursor Type Key Transformation Typical Reagents/Catalysts
Cyclization of Haloalkylamines γ-Haloamines or precursors like epoxy amines. frontiersin.orgnih.gov Intramolecular SN2 reaction. frontiersin.org Bases, or Lewis acids for epoxide opening (e.g., La(OTf)3). nih.gov
C(sp³)–H Amination Aliphatic amines with a directing group (e.g., picolinamide). organic-chemistry.org Transition-metal-catalyzed C-N bond formation. acs.orgorganic-chemistry.org Palladium catalysts (e.g., Pd(OAc)2), oxidants (e.g., PhI(OAc)2). acs.orgrsc.org
Ring Closure via Carbanion Chemistry

The formation of the azetidine ring through C-C bond formation involving carbanion chemistry is a notable synthetic approach. acs.org This strategy often involves the intramolecular cyclization of a precursor containing a nucleophilic carbanion and a suitable leaving group.

One prominent example is the synthesis of Boc-protected azetidine-2-carboxylic acid from N-(ω-chloroethyl)-Boc-glycine. acs.org Treatment of the glycine (B1666218) derivative with a strong base, such as two equivalents of lithium diisopropylamide (LDA), at room temperature generates a carbanion that subsequently displaces the chloride ion to form the azetidine ring. acs.org This methodology has also been successfully applied to the synthesis of racemic 2-phenyl azetidine-2-carboxylic acids from phenylglycine esters. acs.org

The Couty group has significantly advanced this carbanion chemistry for the stereoselective synthesis of enantiopure 2-cyano azetidines. acs.org These 2-cyano azetidines serve as valuable precursors for 2-acyl azetidines and azetidine-2-carboxylic acid derivatives. Their approach starts from readily available chiral precursors like ephedrine (B3423809) or phenylglycinol. acs.org Furthermore, they have demonstrated that both enantiomers of azetidine-2-carboxylic acid can be obtained through intramolecular alkylation of glycine esters derived from optically pure α-methylbenzylamine. acs.org

A versatile and efficient method for preparing diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols has also been developed. organic-chemistry.orgresearchgate.net This three-step sequence involves:

Copper-catalyzed N-arylation of the β-amino alcohol.

N-cyanomethylation of the resulting secondary aniline.

A one-pot mesylation followed by a base-induced ring closure. organic-chemistry.orgresearchgate.net

This method allows for a predictable substitution pattern and diastereoselectivity. organic-chemistry.orgresearchgate.net

Transformation of Precursor Structures to Azetidinyl Anilines

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most widely used and straightforward methods for the synthesis of azetidines. acs.orgnih.gov This is largely due to the ready availability of β-lactams and the efficiency of the reduction process. acs.org The reduction of the lactam carbonyl group provides direct access to the corresponding azetidine ring system. nih.gov

Various reducing agents can be employed for this transformation. Common reagents include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel. acs.org More efficient reductions can be achieved using alanes in ether. acs.org A key advantage of these methods is that the stereochemistry of the substituents on the β-lactam ring is typically retained during the reduction. acs.org

Selective reduction of β-lactams can also be achieved using monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂), providing an efficient route to enantiopure azetidines. nih.gov For example, the reduction of an enantiopure 4-aryl-β-lactam with monochloroalane in ether yields the corresponding 2-arylazetidine in high yield without epimerization. nih.gov

However, the presence of Lewis acids and alanes can sometimes lead to the ring opening of the strained four-membered ring, particularly when electron-rich substituents like a phenyl group are present on the azetidine nucleus. rsc.org To circumvent this, alternative methods have been developed. For instance, a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones has been reported. rsc.org

Table 1: Reagents for the Reduction of Azetidin-2-ones to Azetidines

ReagentSolventKey Features
Diborane (B₂H₆)Tetrahydrofuran (THF)Good yields, stereochemistry retained. acs.org
Lithium Aluminum Hydride (LiAlH₄)EtherPowerful reducing agent, good yields. acs.org
Raney Nickel-Catalytic hydrogenation. acs.org
Alanes (e.g., AlH₃)EtherMore efficient than diborane or LiAlH₄. acs.org
Monochloroalane (AlH₂Cl)EtherSelective, high yield, no epimerization. nih.gov
Dichloroalane (AlHCl₂)EtherSelective, high yield. nih.gov
Sodium Borohydride (NaBH₄)-Used for diastereoselective synthesis of substituted azetidines. rsc.org
Derivatization of Schiff Bases with Haloacetyl Halides

The reaction of Schiff bases (imines) with haloacetyl halides, particularly chloroacetyl chloride, in the presence of a base is a classical and widely utilized method for the synthesis of the azetidin-2-one (β-lactam) ring. mdpi.comrjptonline.orghumanjournals.com This [2+2] cycloaddition reaction, often referred to as the Staudinger synthesis, is a cornerstone in β-lactam chemistry. mdpi.com The resulting azetidin-2-ones can then be reduced to the corresponding azetidines.

The general procedure involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a tertiary amine, such as triethylamine (B128534), in a suitable solvent like 1,4-dioxane. rjptonline.orghumanjournals.comsciencescholar.us The triethylamine acts as a base to generate a ketene in situ from the chloroacetyl chloride, which then undergoes cycloaddition with the imine. mdpi.com

This method has been used to synthesize a wide variety of substituted azetidin-2-ones. For instance, Schiff bases derived from the condensation of various aryl amines with hydroxy benzaldehyde (B42025) have been successfully converted to their corresponding 2-azetidinone derivatives. rjptonline.org Similarly, new 4-aryl-3-chloro-1-[(5-nitroindazol-1-yl) acetamido]-2-oxo-azetidines have been synthesized from 2-(5-nitroindazol-1-yl) acetamidyl amino arylidenes. niscpr.res.in

The stereoselectivity of the Staudinger synthesis can be influenced by reaction conditions. For example, the reaction of arylacetic esters with isothiourea catalysts in a basic medium can lead to the formation of β-lactams. mdpi.com The cis/trans stereoselectivity of the resulting azetidinone can be influenced by factors such as the solvent and reaction temperature. mdpi.com

Ring Contraction Reactions from Larger Heterocycles

The synthesis of azetidines can also be achieved through the ring contraction of larger heterocyclic systems. This approach offers an alternative pathway to the strained four-membered ring.

One notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.org The proposed mechanism involves a nucleophilic addition to the N-activated amide carbonyl group, leading to N-C(O) cleavage. This generates an α-bromocarbonyl derivative with a γ-positioned amide anion, which then undergoes intramolecular cyclization via an SN2 mechanism, resulting in a formal ring contraction. rsc.org

Another method involves the photochemical ring contraction of 1,4-benzoxazepines to yield polycyclic 1-azetines, which can be further functionalized. nih.gov Additionally, a simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate provides α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the incorporation of various nucleophiles, such as alcohols, phenols, or anilines, into the azetidine derivatives. organic-chemistry.org

Advanced Synthetic Techniques Applicable to Azetidinyl Systems

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly tool in synthetic chemistry, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reactions. niscpr.res.in This technology has been successfully applied to the synthesis of azetidine and azetidin-2-one derivatives.

The synthesis of azetidin-2-ones from Schiff bases and chloroacetyl chloride can be significantly accelerated using microwave irradiation. mdpi.comniscpr.res.in For example, the synthesis of 1-acetamido-3-chloro-2-azetidinones, which takes 16-24 hours under conventional heating, can be completed in just 30-45 minutes with higher yields (81-96% vs. 50-60%) using microwaves. mdpi.com Similarly, the synthesis of 4-aryl-3-chloro-1-[(5-nitroindazol-1-yl) acetamido]-2-oxo-azetidines has been successfully carried out using both conventional and microwave methods, with the latter being more efficient. niscpr.res.in

Microwave irradiation has also been employed for the synthesis of azetidines directly. A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines or hydrazines can be achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Furthermore, a simple and efficient method for the synthesis of 1-arenesulfonylazetidines involves the microwave-assisted reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide on an alumina (B75360) solid support. organic-chemistry.org

The synthesis of azetidines derived from curcumin (B1669340) has also been achieved through a microwave-assisted reaction between curcumin and primary amines or their acetates in the presence of Montmorillonite (K-10) as a catalyst. uobasrah.edu.iq This reaction is completed within a few minutes. uobasrah.edu.iq

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidin-2-ones

ReactionMethodReaction TimeYieldReference
Schiff base + Chloroacetyl chlorideConventional16-24 h50-60% mdpi.com
Schiff base + Chloroacetyl chlorideMicrowave30-45 min81-96% mdpi.com
2-(5-nitroindazol-1-yl) acetamidyl amino arylidenes + Chloroacetyl chlorideConventional-- niscpr.res.in
2-(5-nitroindazol-1-yl) acetamidyl amino arylidenes + Chloroacetyl chlorideMicrowaveShorter timeHigher yield niscpr.res.in
Curcumin + Primary amines/acetatesMicrowave50-120 sVaries uobasrah.edu.iq

Photochemical Reaction Pathways for Azetidine Assembly

Photochemical reactions offer a powerful means to construct the azetidine ring by utilizing light energy to overcome the energetic barriers associated with forming strained four-membered rings. nih.gov These methods can proceed under mild conditions and often provide access to unique molecular architectures. nih.govpageplace.de

One of the most prominent photochemical methods for azetidine synthesis is the aza Paternò-Büchi reaction , which involves the [2+2] photocycloaddition between an imine and an alkene. rsc.org This reaction is a highly efficient route to functionalized azetidines, typically proceeding in a single step with high regio- and stereoselectivity. rsc.org For the synthesis of a 2-aryl azetidine, an imine derived from an appropriate aniline precursor would react with an alkene upon photochemical excitation. rsc.org While powerful, this method has faced challenges that have limited its broader application, although recent protocol developments are overcoming these long-standing issues. rsc.org

Another significant photochemical pathway is the Norrish-Yang cyclization . nih.govbeilstein-journals.org This intramolecular reaction typically starts from α-aminoacetophenones, which are readily accessible starting materials. nih.govbeilstein-journals.org The mechanism involves a 1,5-hydrogen atom transfer followed by radical cyclization to form the azetidine ring. nih.govbeilstein-journals.org This "build and release" strategy first creates a highly strained azetidinol (B8437883) intermediate, which can then undergo subsequent ring-opening and functionalization reactions. nih.govbeilstein-journals.org The choice of protecting group on the nitrogen atom has been found to be critical for the success of both the photochemical cyclization and subsequent transformations. beilstein-journals.org

Table 1: Examples of Photochemical Azetidine Synthesis

Reaction TypeStarting MaterialsKey FeaturesProduct TypeReference
Aza Paternò-BüchiImine and Alkene[2+2] photocycloaddition; efficient for functionalized azetidines.Substituted Azetidines rsc.org
Norrish-Yang Cyclizationα-AminoacetophenonesIntramolecular 1,5-hydrogen abstraction followed by ring closure.Azetidinols nih.govbeilstein-journals.org
Isomerization of SuccinimidesSuccinimidesPhotochemical isomerization leads to azetidine-2,4-diones.Azetidine-2,4-diones acs.org

Metal-Catalyzed C-N Bond Formation and Functionalization

Transition-metal catalysis provides a versatile and powerful platform for the synthesis and functionalization of azetidines. These methods are crucial for forming the key carbon-nitrogen bond that defines the heterocyclic ring and for introducing substituents at specific positions.

A primary strategy for constructing the azetidine ring is through intramolecular C-H amination. Palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of picolinamide-protected amine substrates is an effective method for producing azetidines. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular domino reactions of vinyldiazomethanes can lead to benzofused azetidines. acs.org

For the synthesis of 2-substituted azetidines, including derivatives of 2-(azetidin-2-yl)aniline, metal-catalyzed cross-coupling reactions are indispensable. One approach involves the direct C-2 functionalization of a pre-formed azetidine ring. The development of methods for the direct metal-based functionalization of the azetidine ring has been a significant area of research. rsc.org For instance, N-Boc-azetidine can be efficiently lithiated at the C-2 position and subsequently trapped with a range of electrophiles to yield 2-substituted N-Boc-azetidines. rsc.org

Furthermore, copper-catalyzed reactions have proven highly effective. A sequential metal-catalyzed C-N bond formation can be employed, starting with ortho-haloaryl acetylenic bromides. nih.gov An initial copper-catalyzed amidation selectively forms a Csp-N bond, which can then be followed by a palladium-catalyzed intramolecular N-arylation to construct the desired heterocyclic system. nih.gov More directly, copper-catalyzed boryl allylation of azetines provides convenient access to chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group across the C=C bond of the azetine with high enantioselectivity. acs.org

Table 2: Selected Metal-Catalyzed Reactions for Azetidine Synthesis and Functionalization

Catalyst/MetalReaction TypeSubstratesProductReference
PalladiumIntramolecular C-H AminationPicolinamide (PA) protected aminesAzetidines, Pyrrolidines organic-chemistry.org
CopperEnantioselective Boryl AllylationAzetines, Bis(pinacolato)diboron, Allyl carbonatesChiral 2,3-disubstituted Azetidines acs.org
Copper/PalladiumSequential C-N Bond Formationortho-Haloaryl acetylenic bromides, Amides2-Amido-indoles nih.gov
NickelCross-coupling/CyclizationN-tosyl-aziridines, Organozinc reagents2-Substituted Azetidines rsc.org

Organocatalytic Methodologies in Azetidine Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of azetidines, offering a metal-free alternative that often provides high levels of enantioselectivity under mild conditions. mdpi.com These methods are particularly valuable for creating chiral azetidine scaffolds for pharmaceutical applications.

A prominent organocatalytic approach is the formal [2+2] cycloaddition. For example, the annulation of N-sulfonyl-aldimines and allenoates, catalyzed by a bifunctional quinidine (B1679956) derivative, affords 2,4-disubstituted azetidines in good yields and with high regio- and enantioselectivities. mdpi.com This strategy has been extended to the reaction of isatin-derived ketimines with allenoates, using a cinchona-type β-isocupridine-based catalyst, to produce enantioenriched spirooxindole-based azetidines. mdpi.com Such a reaction, if adapted to an imine derived from an aniline derivative, would provide a direct route to chiral 2-aryl azetidines.

Another powerful organocatalytic transformation is the aza-Morita-Baylis-Hillman (MBH) type domino reaction. Acid-base organocatalysts can promote a sequence of reactions between N-tosylarylimines and acrolein to yield highly functionalized tetrahydropyridines, showcasing the potential of domino reactions in complex heterocycle synthesis. jst.go.jp While this specific example leads to a six-membered ring, the underlying principles of the aza-MBH reaction, which involves Michael addition and Mannich reaction steps, are applicable to the formation of other N-heterocycles. jst.go.jp

Table 3: Overview of Organocatalytic Azetidine Syntheses

Catalyst TypeReactionStarting MaterialsKey OutcomeReference
Bifunctional Cinchona AlkaloidFormal [2+2] CycloadditionN-sulfonyl-imines, AllenoatesEnantioenriched 2,4-disubstituted Azetidines mdpi.com
Acid-Base OrganocatalystAza-MBH Domino ReactionN-tosylarylimines, AcroleinHighly functionalized tetrahydropyridines jst.go.jp
Proline-derived Catalystα-Chlorination/CyclizationAldehydes, AminesEnantioselective C2-functionalized Azetidines nih.govvanderbilt.edu
Peptide-mimic Phosphonium Salt[2+2] CycloadditionTrifluoromethyl ketimines, AllenesEnantioenriched α-trifluoromethyl Azetidines rsc.org

Stereochemical Control and Asymmetric Synthesis of Azetidinyl Anilines

Enantioselective Construction of Chiral Azetidine (B1206935) Cores

The enantioselective synthesis of the chiral azetidine core is a fundamental challenge in organic chemistry. Various strategies have been developed to construct this strained heterocyclic system with high stereocontrol. These methods often rely on asymmetric catalysis to create one or more stereocenters with a high degree of enantiomeric excess (ee).

One powerful approach is the catalytic asymmetric desymmetrization of meso-azetidines . This method involves the enantioselective ring-opening of a prochiral azetidine, which allows for the creation of densely functionalized, enantioenriched products that are versatile precursors for other chiral molecules. researchgate.net For instance, magnesium-catalyzed desymmetrization of meso-aziridines, a related three-membered ring system, using nucleophiles like hydroxylamines or aza-cyclic compounds has been achieved with high yields and enantioselectivities, a strategy that holds promise for azetidine synthesis. rsc.org

Cycloaddition reactions represent another cornerstone for building the azetidine ring enantioselectively.

A magnesium-catalyzed enantioselective [3+1]-cycloaddition of donor-acceptor (D-A) aziridines with isocyanides, using a chiral N,N′-dioxide/Mg(II) complex, yields enantioenriched exo-imido azetidines. rsc.org

Copper(I) catalysis with a chiral sabox ligand enables the asymmetric [3+1]-cycloaddition of silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides to produce chiral 2-azetine-carboxylates with moderate to good enantioselectivity (up to 75% ee). nsf.gov

The enantioselective synthesis of spirocyclic azetidine oxindoles has been accomplished through intramolecular C-C bond formation using a novel chiral cation phase-transfer catalyst, achieving enantiomeric ratios up to 2:98. acs.org

A highly effective method for the difunctionalization of azetines has been developed using copper-catalyzed boryl allylation. This reaction installs both a boryl and an allyl group across the double bond of an azetine, creating two new stereogenic centers. With a suitable chiral bisphosphine ligand, this process can deliver chiral 2,3-disubstituted azetidines as single isomers with complete regio-, enantio-, and diastereoselectivity. acs.orgacs.org

MethodCatalyst/LigandSubstratesProductEnantioselectivity (ee/er)
[3+1] CycloadditionChiral N,N′-dioxide/Mg(II)D-A Aziridines, Isocyanidesexo-Imido AzetidinesGood to Excellent
[3+1] CycloadditionCopper(I)/chiral sabox ligandEnoldiazoacetates, Imido-sulfur ylidesChiral 2-Azetine-carboxylatesUp to 75% ee
Intramolecular C-C CyclizationChiral Cation Phase-Transfer CatalystOxindole derivativesSpirocyclic Azetidine OxindolesUp to 2:98 er
Boryl Allylation of AzetinesCu/BisphosphineAzetines, Allyl phosphates, B₂pin₂cis-2,3-Disubstituted Azetidines>99% ee

Diastereoselective Control in Azetidinyl Aniline (B41778) Synthesis

Achieving diastereoselective control is crucial when multiple stereocenters are present or created in the synthesis of substituted azetidinyl anilines. The relative configuration of substituents on the azetidine ring significantly influences the molecule's three-dimensional shape and biological activity.

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been described. semanticscholar.orgacs.org This kinetically controlled reaction involves the cyclization of oxiranylmethyl-benzylamine derivatives, which exclusively forms the four-membered azetidine ring over the thermodynamically favored five-membered pyrrolidine. semanticscholar.orgacs.org Spectroscopic analysis confirms that the substituents at positions 2 and 3 of the azetidine ring are arranged in a trans geometry. semanticscholar.org The reaction's outcome is under kinetic control, as calculations show the trans products are thermodynamically more stable, but the transition states leading to the azetidine products are energetically favored over those leading to pyrrolidines. acs.org

The reduction of β-lactams (azetidin-2-ones) is a well-established and convenient route to azetidines that typically retains the stereochemistry of the ring substituents. acs.org A diastereoselective synthesis of cis-2,3-disubstituted 1-arylazetidines has been developed through the NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org

Other notable diastereoselective methods include:

Hydrozirconation of chiral allylic amines : Treatment of enantiomerically pure allylic amines with Schwartz's reagent, followed by iodination and base-promoted cyclization, yields cis-2,3-disubstituted azetidines. clockss.org

Stereoselective functionalization via α-lithiation : The deprotonation of N-protected 3-arylated azetidines followed by trapping with an electrophile allows for the synthesis of functionalized azetidines. uni-muenchen.de

Copper-catalyzed boryl allylation : As mentioned previously, this method provides access to cis-2,3-disubstituted azetidines with complete diastereoselectivity. acs.orgacs.org

Hydrogenation of azetines : Chiral 2-azetine-carboxylates can undergo stereoselective hydrogenation to form tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer. nsf.gov

MethodKey Reagents/StepsProduct StereochemistryDiastereomeric Ratio (dr)
Cyclization of Oxiranylmethyl-benzylamine derivativesLiDA-KOR superbasetrans-2,3-Disubstituted AzetidinesHigh diastereoselectivity
Reduction of β-lactamsNaBH₄cis-2,3-Disubstituted 1-ArylazetidinesDiastereoselective access
Hydrozirconation of Allylic AminesSchwartz's reagent, NaHMDScis-2,3-Disubstituted AzetidinesGood diastereoselectivity
Hydrogenation of AzetinesPd/C, H₂All-cis Tetrasubstituted AzetidinesSingle stereoisomer

Chiral Auxiliaries and Ligands in Asymmetric Catalysis of Azetidines

The use of chiral auxiliaries and ligands is fundamental to asymmetric catalysis, enabling the transfer of chirality from a known source to the final product. These tools provide a powerful means to control the absolute stereochemistry during the formation of the azetidine ring.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered. researchgate.net Auxiliaries derived from readily available natural sources like amino acids, carbohydrates, and terpenes are common. researchgate.netnih.gov

(R)-2-phenylglycine has been used as a chiral auxiliary in the zinc-mediated condensation of ester enolates and imines to produce β-lactams, precursors to azetidines, with excellent stereoselectivity (>97% de). scispace.com

Chiral tert-butanesulfinamides provide a general and scalable route to chiral C2-substituted monocyclic azetidines. This three-step method uses either the (R)- or (S)-sulfinamide to control the stereochemistry, achieving good yields and diastereoselectivity. acs.org

The Couty group has developed syntheses for enantiopure 2-cyano azetidines using auxiliaries derived from ephedrine (B3423809) or phenylglycinol . acs.org

Chiral ligands coordinate to a metal center to create a chiral catalytic environment. The resulting complex then promotes a reaction to proceed with high enantioselectivity.

Chiral C2-symmetric 2,4-disubstituted azetidines themselves have been synthesized and used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, producing secondary alcohols with high yields (92–99%) and enantiomeric excesses (up to 93% ee). researchgate.net

Bisphosphine ligands are critical in the copper-catalyzed boryl allylation of azetines, enabling complete enantiocontrol. acs.orgacs.org

N,N'-dioxide ligands , when complexed with Mg(II), have proven effective in the desymmetrization of meso-aziridines and in [3+1] cycloadditions to form chiral azetidines. rsc.org

A novel chiral ligand synthesized from azetidine and (R)-BINOL was used to create an in situ generated magnesium catalyst for the desymmetrization of meso-aziridines with tetrazoles, yielding products with good enantioselectivity. rsc.orgresearchgate.net

Chiral sabox ligands are employed in copper(I)-catalyzed [3+1] cycloadditions for the enantioselective synthesis of 2-azetine-carboxylates. nsf.govresearchgate.net

TypeExampleApplicationResult
Chiral Auxiliary(R)-2-phenylglycineAsymmetric synthesis of 2-azetidinones>97% de
Chiral Auxiliarytert-ButanesulfinamidesSynthesis of C2-substituted azetidinesGood dr (e.g., >95:5)
Chiral LigandAzetidinyl β-amino alcoholDiethylzinc addition to aldehydesUp to 93% ee
Chiral LigandN,N'-dioxide-Mg(II) complexDesymmetrization of meso-aziridinesGood yields and high ee's
Chiral LigandAzetidine-(R)-BINOL hybridMg-catalyzed desymmetrizationGood ee values

Strategies for Resolution of Racemic Azetidinyl Anilines

While direct asymmetric synthesis is often the preferred strategy, the resolution of racemic mixtures remains a valuable tool for obtaining enantiomerically pure compounds. This is particularly relevant for azetidines, a field where resolution techniques are described as "almost uncovered". thieme-connect.de Resolution involves the separation of a racemate into its constituent enantiomers.

Kinetic resolution is a common strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product.

A highly efficient kinetic resolution of racemic aziridines has been achieved through a chiral Lewis acid-promoted ring-opening reaction with 2-mercaptobenzothiazoles as nucleophiles. researchgate.net This approach, using a chiral N,N'-dioxide-lanthanum complex as the catalyst, provides both enantioenriched β-amino thioethers and the remaining aziridines in good yields and with good ee values. researchgate.net Such strategies could potentially be adapted for the resolution of racemic azetidines.

Dynamic kinetic resolution (DKR) is an even more powerful method that combines the kinetic resolution of a substrate with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

A successful DKR of racemic β-azido alcohols, which are precursors to chiral aziridines and β-amino alcohols, has been developed. organic-chemistry.org This chemoenzymatic process uses a lipase (B570770) for enantioselective esterification in combination with a ruthenium catalyst for alcohol isomerization, achieving high enantioselectivity (up to 99% ee) and conversion (up to 98%). organic-chemistry.org This demonstrates a powerful proof-of-concept for producing chiral building blocks that could be used in azetidine synthesis.

While specific examples for the resolution of 2-(azetidin-2-yl)aniline are not prominent in the literature, these established principles of kinetic and dynamic kinetic resolution of related nitrogen heterocycles and their precursors provide a clear roadmap for future research in this area. researchgate.netorganic-chemistry.org

Mechanistic Insights and Reactivity of 2 Azetidin 2 Yl Aniline Derivatives

Fundamental Reaction Pathways of the Azetidine (B1206935) Ring

The core reactivity of the azetidine ring in derivatives of 2-(azetidin-2-yl)aniline is dominated by pathways that alleviate its intrinsic strain. These pathways primarily include nucleophilic ring-opening, transformations driven by strain-release, and various rearrangement reactions. The specific course of these reactions is heavily influenced by the substitution pattern on the ring, the nature of the nitrogen substituent, and the reaction conditions employed.

Nucleophilic ring-opening is one of the most extensively studied and utilized reaction pathways for azetidines. magtech.com.cn This process involves the cleavage of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond by a nucleophile. For azetidines, the cleavage of the C-N bond is most common. The reaction typically requires activation of the azetidine ring, as the ring itself is relatively stable compared to aziridines. rsc.orgmagtech.com.cn Activation is often achieved by converting the nitrogen into a better leaving group, for instance, by protonation under acidic conditions or by forming an azetidinium ion through N-alkylation or N-acylation. magtech.com.cnnih.govbohrium.com This activation significantly increases the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack in an SN2-type process. nih.goviitk.ac.in A wide range of nucleophiles, including alcohols, amines, and organometallic reagents, can participate in these reactions, leading to the formation of functionalized γ-aminopropyl derivatives. iitk.ac.inorganic-chemistry.org

Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack. nih.gov By coordinating to the nitrogen atom, a Lewis acid enhances the ring's electrophilicity, facilitating ring-opening under milder conditions than those required for Brønsted acid catalysis. rsc.orgiitk.ac.in This approach is particularly effective because it avoids the high basicity of amine nucleophiles quenching the acidic promoter. nih.gov Various Lewis acids, including boron trifluoride (BF3), zinc chloride (ZnCl2), and lanthanoid triflates like La(OTf)3, have been successfully employed. iitk.ac.innih.govresearchgate.net

For instance, the highly regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols has been demonstrated using Lewis acids, affording 1,3-amino ethers in excellent yields. iitk.ac.in The reaction proceeds via an SN2-type pathway, which is supported by the formation of non-racemic products from chiral starting materials. iitk.ac.in Similarly, Lewis acid-promoted Friedel-Crafts-type reactions have been reported where aromatic nucleophiles attack the azetidine ring. rsc.org

Table 1: Examples of Lewis Acid-Mediated Ring-Opening of Azetidines

Azetidine SubstrateNucleophileLewis AcidProduct TypeReference
2-Aryl-N-tosylazetidineAlcoholsBF3·OEt21,3-Amino ether iitk.ac.in
N-TosylazetidinesAromatic CompoundsVariousγ-Aryl-amines rsc.org
cis-3,4-Epoxy aminesIntramolecular AmineLa(OTf)3Azetidinols nih.gov
1-Benzhydrylazetidine-3-olPhenolsVariousAryloxy propanolamines researchgate.net

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines, such as a this compound derivative, is a critical aspect governed by a combination of electronic and steric factors. magtech.com.cnnih.gov

Electronic Effects : When a substituent at the C-2 position can stabilize a positive charge, such as an aryl group, nucleophilic attack preferentially occurs at the benzylic C-2 position. magtech.com.cn The aryl group can stabilize the developing positive charge in the transition state, favoring cleavage of the C2-N bond. This is often the case in reactions that have some carbocationic character. magtech.com.cnnih.gov Similarly, other unsaturated groups like alkenyl, cyano, or carboxylate at C-2 direct the nucleophile to that carbon by stabilizing the transition state through conjugation. magtech.com.cn

Steric Effects : In the absence of strong electronic influences, or when bulky nucleophiles are used, the attack typically occurs at the less sterically hindered carbon atom. magtech.com.cn For 2-alkylazetidines, sterically demanding nucleophiles will preferentially attack the C-4 position to avoid steric clash with the alkyl group at C-2. magtech.com.cn

The stereoselectivity of the reaction is also highly dependent on the mechanism. Reactions proceeding through a pure SN2 mechanism result in an inversion of configuration at the carbon center being attacked. nih.goviitk.ac.in However, if the reaction pathway involves a transition state with significant carbocationic character, racemization can occur. nih.gov For example, the ring-opening of optically active N-tosyl azetidines with aryl borates yielded racemic products, indicating a transition state with considerable carbocationic nature. nih.gov In contrast, introducing a hydroxyl group on the azetidine ring can direct the nucleophilic delivery, leading to a predominant inversion of configuration. nih.gov

The choice of solvent can have a pronounced influence on the reaction pathways of azetidine derivatives, affecting both reaction rates and product distribution. researchgate.net In nucleophilic ring-opening reactions, polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are commonly used. iitk.ac.inrsc.org The solvent can influence the stability of intermediates and transition states. For reactions involving charged intermediates, such as the formation of an azetidinium ion, polar solvents are generally preferred as they can stabilize these species. For example, a study on the reactivity of 2,2-disubstituted azetidines showed a pronounced influence of the solvent on whether the product would be an amide from a coupling reaction or a ring-expanded oxazine. researchgate.net While detailed systematic studies focusing solely on solvent effects for this compound are not broadly documented, the general principles of reaction kinetics suggest that solvent polarity and coordinating ability will play a significant role in modulating the stability of the activated azetidinium species and the subsequent nucleophilic attack.

The inherent ring strain of azetidines is a powerful thermodynamic driving force for many of their chemical transformations. acs.orgrsc.org This concept of "strain-release" is harnessed in various synthetic methodologies to construct more complex molecules. bris.ac.ukrsc.orgbris.ac.uk Reactions driven by strain-release are not limited to simple ring-opening but include cycloadditions and functionalization reactions where the relief of strain is a key step in the reaction mechanism. bris.ac.uknih.gov

For example, the addition of nucleophilic organometallic reagents to highly strained azabicyclo[1.1.0]butanes, which can be considered precursors to functionalized azetidines, proceeds via strain-release to selectively form 3-substituted azetidine intermediates. rsc.org Another innovative approach is the four-component strain-release-driven synthesis of functionalized azetidines, which leverages the ring-opening of an azabicyclo[1.1.0]butane intermediate to drive the reaction equilibrium forward. bris.ac.uknih.gov This strategy allows for the modular and rapid assembly of diverse azetidine structures. bris.ac.uk The energy released from opening the strained ring facilitates reactions that might otherwise be thermodynamically unfavorable. acs.orgbeilstein-journals.org

In addition to ring-opening, azetidine derivatives can undergo various rearrangement reactions, often promoted by acid catalysis or thermal conditions. These rearrangements can lead to the formation of different heterocyclic systems or acyclic isomers. An acid-catalyzed intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, where a pendant amide group acts as an internal nucleophile. nih.govacs.org This process leads to the formation of lactams or lactones through a rearrangement cascade. nih.gov

Skeletal rearrangements have also been developed, for instance, a copper(I)-catalyzed tandem magtech.com.cniitk.ac.in-rearrangement and 4π-electrocyclization of O-propargylic oximes can produce azetidine nitrones. acs.org This sequence involves multiple steps, including a ring-opening and recyclization, to furnish the final heterocyclic product. acs.org Such rearrangements highlight the utility of the azetidine scaffold as a latent reactive species that can be triggered to form new, often more complex, molecular architectures. nih.govrsc.org

Rearrangement Reactions of Azetidine Derivatives

Photochemical Rearrangements

Photochemical reactions offer a powerful tool for the construction and transformation of strained ring systems like azetidines. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct method for the synthesis of the azetidine core. semanticscholar.orgnih.gov While this is a synthetic approach, the principles of photochemical excitation are relevant to the potential rearrangements of existing azetidinyl aniline (B41778) structures.

One notable photochemical transformation involving azetidines is the Norrish-Yang cyclization. This reaction typically proceeds from a 2-amino ketone precursor, which, upon photochemical excitation (an n→π* transition), forms a transient diradical intermediate. durham.ac.uk This intermediate can then cyclize to form a 3-hydroxyazetidine. The subsequent ring-opening of these photogenerated azetidinols can lead to the formation of more complex molecules, such as aminodioxolanes. beilstein-journals.org This "build and release" strategy, which combines photochemical cyclization with a strain-releasing ring-opening, highlights a potential pathway for the rearrangement of suitably substituted this compound derivatives. beilstein-journals.org For instance, a derivative with a carbonyl group at an appropriate position on the aniline side chain could potentially undergo a Norrish-Yang type cyclization followed by rearrangement.

Visible light-mediated aza Paternò-Büchi reactions have also been developed, which can overcome some of the limitations of UV-light-induced reactions, such as competing side reactions. nih.govresearchgate.net These methods often utilize a photocatalyst to facilitate the [2+2] cycloaddition under milder conditions. nih.gov The reverse of this reaction, a photochemically induced cycloreversion, could be a potential rearrangement pathway for this compound derivatives, leading to the cleavage of the azetidine ring.

Photochemical Reaction Description Potential Relevance to this compound
Aza Paternò-Büchi Reaction[2+2] photocycloaddition of an imine and an alkene to form an azetidine. semanticscholar.orgnih.govThe reverse reaction (cycloreversion) could be a rearrangement pathway.
Norrish-Yang CyclizationIntramolecular cyclization of a 2-amino ketone to form a 3-hydroxyazetidine. durham.ac.ukDerivatives with appropriate functional groups could undergo this cyclization followed by ring-opening. beilstein-journals.org
Intramolecular Decomposition Pathways

The inherent ring strain of the azetidine moiety in this compound derivatives makes them susceptible to intramolecular decomposition, particularly through ring-opening reactions. These pathways are often facilitated by the presence of internal nucleophiles or acidic conditions.

Studies on N-substituted azetidines have shown that they can undergo an acid-mediated intramolecular ring-opening decomposition. iitk.ac.in This process can be initiated by the nucleophilic attack of a pendant amide group on the azetidine ring. The stability of these compounds is influenced by the electronic properties of the substituents. For example, conjugation of the azetidine nitrogen lone pair with an aromatic system can reduce its basicity and enhance stability under acidic conditions. iitk.ac.in

The decomposition mechanism can proceed through a rearrangement that leads to the formation of more stable cyclic structures, such as lactones or lactams, with the concomitant loss of a substituent. iitk.ac.in The rate of these decomposition reactions can be influenced by the length of the alkyl chain connecting the nucleophilic group to the azetidine ring. iitk.ac.in

Another significant intramolecular pathway involves the ring-opening of azetidinium salts. The quaternization of the azetidine nitrogen increases the ring strain and makes the ring highly susceptible to nucleophilic attack. This can lead to the formation of 3-halopropylamines if the counter-ion is a halide. researchgate.net

Decomposition Pathway Conditions Products
Acid-mediated intramolecular ring-openingAcidic pH, presence of a pendant nucleophile (e.g., amide)Lactones, lactams iitk.ac.in
Ring-opening of azetidinium saltsQuaternization of the azetidine nitrogenPolysubstituted linear amines nih.gov

Functionalization and Derivatization Strategies for Azetidinyl Anilines

The functionalization of this compound can be approached by targeting either the azetidine ring or the aniline moiety. A variety of strategies have been developed for the derivatization of these structural components.

Functionalization of the Azetidine Ring:

N-Alkylation and N-Acylation: The nitrogen atom of the azetidine ring can be readily functionalized through reactions with alkyl halides or acyl chlorides. researchgate.net

Synthesis of Acylazetidines: N-alkyl-2-acylazetidines can be synthesized through the stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines, followed by acidic hydrolysis. researchgate.net

Synthesis of Azetidine-3-carboxylic Acid Derivatives: Functionalized azetidine-3-carboxylic acid derivatives can be prepared through the thermal isomerization of kinetically favored aziridine (B145994) precursors. These derivatives, containing a bromo-substituted carbon, serve as versatile intermediates for further modification via nucleophilic substitution. nih.gov

Functionalization of the Aniline Moiety:

Substitution on the Aromatic Ring: The aniline ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the amino group and the azetidinyl substituent will influence the position of substitution.

Derivatization of the Amino Group: The primary amino group of the aniline can be transformed into a wide range of functional groups. For instance, it can be acylated to form amides, which can be important for modulating the biological activity of the molecule. mdpi.comnih.gov It can also be a key component in the synthesis of heterocyclic systems fused to the aniline ring, such as in the preparation of (benzimidazol-2-yl)aniline derivatives. nih.gov

Functionalization Site Strategy Example Reaction
Azetidine NitrogenN-AlkylationReaction with an alkyl bromide researchgate.net
Azetidine Ring CarbonAddition to Oxazoline PrecursorStereoselective addition of organolithiums researchgate.net
Aniline Amino GroupAcylationReaction with an acyl chloride to form an amide mdpi.com
Aniline Aromatic RingElectrophilic SubstitutionIntroduction of substituents onto the phenyl ring

Intermolecular and Intramolecular Reactivity Studies

The reactivity of this compound derivatives has been explored in both intermolecular and intramolecular contexts, with a significant focus on ring-opening reactions.

Intramolecular Reactivity:

As discussed in section 4.1.3.2, intramolecular reactions are often dominated by the propensity of the strained azetidine ring to undergo cleavage. The presence of a suitably positioned internal nucleophile, such as an amide, can lead to a spontaneous or acid-catalyzed ring-opening decomposition to form more thermodynamically stable products. iitk.ac.in

Intermolecular Reactivity:

The azetidine ring in this compound derivatives is susceptible to nucleophilic attack, leading to intermolecular ring-opening reactions. The regioselectivity of this attack is a key consideration.

Lewis Acid-Mediated Ring-Opening: In the presence of a Lewis acid, 2-aryl-N-tosylazetidines can undergo a highly regioselective SN2-type ring-opening with alcohols to produce 1,3-amino ethers. iitk.ac.in

Nucleophilic Ring-Opening of Azetidinium Salts: Azetidinium salts, formed by the quaternization of the azetidine nitrogen, readily react with a variety of nucleophiles. This provides a pathway to polysubstituted linear amines in a stereoselective and regioselective manner. nih.gov The site-selective ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts with halides can yield tertiary alkyl halides. researchgate.net

Reaction with Secondary Amines: Azetidin-2-ones can react with secondary amines to yield 3-arylaminopropionamide derivatives. If a suitable leaving group is present on the azetidine ring, further reaction can lead to the formation of aziridinecarboxamides. rsc.org

Reactivity Type Reaction Reactants Products
IntramolecularAcid-mediated ring-openingPendant amide groupLactones, lactams iitk.ac.in
IntermolecularLewis acid-mediated ring-openingAlcohols1,3-amino ethers iitk.ac.in
IntermolecularNucleophilic ring-openingHalides, various nucleophilesTertiary alkyl halides, linear amines researchgate.netnih.gov
IntermolecularReaction with aminesSecondary amines3-Arylaminopropionamides rsc.org

Advanced Analytical and Spectroscopic Characterization of Azetidinyl Anilines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-(Azetidin-2-yl)aniline, a complete NMR analysis would be essential for confirming the connectivity of the azetidine (B1206935) and aniline (B41778) rings and establishing the relative stereochemistry.

1H-NMR and 13C-NMR Spectroscopy

Detailed ¹H-NMR and ¹³C-NMR spectral data for this compound are not available in published literature. However, one can predict the expected resonances based on the chemical structure.

Predicted ¹H-NMR Data: The ¹H-NMR spectrum would be expected to show distinct signals for the protons on the azetidine ring and the aniline ring.

Aniline Protons: The aromatic region (typically δ 6.5-8.0 ppm) would display a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. The exact shifts and coupling constants would depend on the electronic effects of the azetidinyl and amino substituents.

Azetidine Protons: The protons of the four-membered azetidine ring would appear in the aliphatic region. The proton at C2 (methine, -CH-) would likely be a multiplet due to coupling with the adjacent CH₂ group. The protons at C3 and C4 (both CH₂) would also show complex splitting patterns.

Amine Protons: The NH₂ protons of the aniline group and the NH proton of the azetidine ring would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Predicted ¹³C-NMR Data: The ¹³C-NMR spectrum would provide information on all nine carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen of the aniline (C-NH₂) and the carbon attached to the azetidine ring would have characteristic chemical shifts.

Azetidine Carbons: Three signals corresponding to the C2, C3, and C4 carbons of the azetidine ring would be present in the aliphatic region of the spectrum.

A hypothetical data table for the predicted NMR shifts is presented below.

Atom Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Aniline-H6.5 - 7.5 (m)-
Aniline-C-110 - 150
Azetidine-H2Multiplet-
Azetidine-C2-~60-70
Azetidine-H3Multiplet-
Azetidine-C3-~20-30
Azetidine-H4Multiplet-
Azetidine-C4-~40-50
Aniline-NH₂Broad singlet-
Azetidine-NHBroad singlet-
Note: This table is predictive and not based on experimental data for this compound.

Advanced 2D NMR Techniques (e.g., NOESY, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two ring systems, 2D NMR experiments would be indispensable.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations between protons. This would be particularly useful to confirm the ortho substitution pattern on the aniline ring by observing correlations between the azetidine C2-proton and one of the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the bond between the azetidine C2 and the aniline ring. Correlations would be expected between the azetidine C2-proton and the aromatic carbons, and between the aromatic protons and the azetidine C2 carbon.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

While specific spectra for this compound are not documented, the expected characteristic absorption bands can be inferred.

IR Spectroscopy: The IR spectrum would be expected to show characteristic stretches for the N-H bonds of both the primary amine (aniline) and the secondary amine (azetidine), typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. Bending vibrations for the N-H groups would also be present. Unlike many of the azetidine derivatives found in the literature, this compound lacks a carbonyl (C=O) group, so no strong absorption would be expected in the 1650-1760 cm⁻¹ region. jmchemsci.comorientjchem.orgaip.orgjmchemsci.com

UV-Vis Spectroscopy: The UV-Vis spectrum, measured in a suitable solvent like ethanol (B145695) or methanol, would be dominated by the electronic transitions of the aniline chromophore. Aniline itself typically shows two absorption bands, a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm. The presence of the azetidinyl substituent would be expected to cause a slight shift (either bathochromic or hypsochromic) of these maxima.

Mass Spectrometry Techniques for Molecular Formula Determination and Mechanism Probing

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₁₂N₂), the exact mass would be 148.1000. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. cymitquimica.com

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the following key fragmentations:

Molecular Ion Peak (M⁺): A peak at m/z = 148.

Loss of Azetidine Fragments: Fragmentation of the azetidine ring could lead to characteristic losses.

Formation of Aromatic Cations: Cleavage of the bond between the two rings could lead to fragments corresponding to the aniline or azetidinyl cation.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and to determine an appropriate solvent system for column chromatography.

Column Chromatography: This would be the primary method for purifying the synthesized compound. Silica gel would likely be the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) would likely be employed. A purity of >95% is typically required for compounds used in further studies. cymitquimica.com

X-ray Crystallography for Absolute Configuration and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state.

Since C2 of the azetidine ring is a stereocenter, this compound is a chiral molecule. X-ray crystallography of a suitable single crystal would be the definitive method to determine its three-dimensional structure. This analysis would confirm the connectivity and provide precise details about the conformation of the azetidine ring and the relative orientation of the aniline ring. For many substituted azetidines, X-ray crystallography has been crucial in confirming the cis or trans stereochemistry of substituents on the four-membered ring. researchgate.net

Computational and Theoretical Investigations of 2 Azetidin 2 Yl Aniline Systems

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental tools for investigating the electronic structure and bonding characteristics of 2-(azetidin-2-yl)aniline systems. These calculations offer a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) has become a popular and powerful method for studying azetidine-containing compounds due to its balance of computational cost and accuracy. DFT calculations are widely used to optimize molecular geometries, predict spectroscopic properties, and analyze electronic structures. nih.govnih.gov For instance, in studies of related azetidine (B1206935) derivatives, DFT methods, such as B3LYP with basis sets like 6-31G(d,p), have been employed to determine optimized geometries and calculate molecular descriptors. aip.org These descriptors are then used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities of new derivatives. nih.gov

In the context of this compound, DFT could be used to investigate how the aniline (B41778) and azetidine rings influence each other's electronic properties. The electron-donating nature of the aniline substituent can affect the electron density distribution within the strained four-membered azetidine ring. DFT calculations can quantify these effects by analyzing atomic charges, bond orders, and molecular electrostatic potential maps. For example, a study on thiourea-azetidine hybrids utilized DFT to understand the electronic properties of the most active compounds, providing insights into their anticancer potential. nih.gov

A representative application of DFT is the calculation of molecular orbital energies, which are crucial for understanding chemical reactivity.

Computational MethodBasis SetCalculated PropertyTypical Application
B3LYP6-31G(d,p)Geometry Optimization, Molecular DescriptorsQSAR studies of azetidine derivatives nih.govaip.org
M06cc-pVTZSingle-Point Energies, Reaction BarriersDecomposition pathway analysis of nitroazetidines aip.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide benchmark results for other computational methods. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies and properties. chimia.ch

For example, a study on the thermal decomposition of 1,3,3-trinitroazetidine (B1241384) employed Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) to calculate accurate single-point energies for different decomposition pathways. aip.org Such high-level calculations are invaluable for obtaining reliable energy barriers and reaction enthalpies. In the study of azetidine-N-oxyl and related cyclic nitroxides, both DFT and ab initio methods like MP2 and CCSD(T) were used to investigate molecular structures, vibrational frequencies, and inversion barriers. chimia.ch These studies highlight the capability of ab initio methods to provide detailed and accurate information on the fundamental properties of azetidine rings.

For this compound, ab initio calculations could be used to precisely determine its conformational preferences and the energy barriers between different conformers. They can also provide a very accurate description of the electronic structure, which is essential for understanding its reactivity in detail.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the reactivity of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In the context of this compound, the aniline moiety is expected to significantly influence the HOMO, making it a likely site for electrophilic attack. The azetidine ring, particularly the nitrogen atom, could also contribute to the HOMO. The LUMO is likely to be distributed over the aromatic ring and the C-N bonds of the azetidine ring. A detailed FMO analysis, typically performed using DFT calculations, would provide a visual and quantitative understanding of the reactive sites of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving azetidine derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most favorable mechanism.

For instance, computational studies have been used to explain the regioselectivity and stereoselectivity of reactions forming azetidine rings. A study on the synthesis of 2-arylazetidines provided a quantum chemical explanation for the observed kinetic control that favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring. acs.org DFT calculations were used to locate the transition states and revealed the energetic reasons behind the experimental observations. acs.org

In the case of this compound, computational modeling could be used to investigate various reactions, such as N-alkylation, N-acylation, or reactions involving the aromatic ring. By modeling the transition states for different possible pathways, one could predict the most likely products and reaction conditions. This is particularly valuable for understanding and optimizing synthetic routes.

Analysis of Conformational Dynamics and Ring Strain Energies

The four-membered azetidine ring is characterized by significant ring strain, which influences its conformation and reactivity. researchgate.net Computational methods are well-suited to analyze the conformational landscape and quantify the ring strain energy.

The azetidine ring is not planar and can adopt a puckered conformation. scribd.com The degree of puckering and the energy barrier to ring inversion can be calculated using methods like DFT and ab initio calculations. chimia.ch These conformational properties are important as they can affect the molecule's ability to bind to biological targets. A study on azetidine itself has explored its structure and puckering potential using ab initio methods. smu.edu

For this compound, the attachment of the bulky aniline group at the 2-position will have a significant impact on the conformational preferences of the azetidine ring. Computational analysis can determine the most stable conformers and the rotational barriers around the C-C bond connecting the two rings. The ring strain energy can also be calculated, providing a quantitative measure of the inherent instability of the azetidine ring in this specific molecular context. This information is crucial for understanding the thermodynamic driving forces in reactions involving ring-opening of the azetidine moiety.

Ring SystemApproximate Ring Strain Energy (kcal/mol)Reference
Azetidine25.2 - 26.4 researchgate.net
Cyclobutane26.4 researchgate.net
Aziridine (B145994)26.7 researchgate.net
Cyclopropane27.6 researchgate.net
Pyrrolidine5.8 researchgate.net
Piperidine0 researchgate.net

Predictive Modeling for Synthesis and Reactivity

Computational chemistry plays an increasingly important role in predictive modeling for the synthesis and reactivity of novel compounds. By combining quantum chemical calculations with other modeling techniques, it is possible to design new synthetic routes and predict the properties of yet-unsynthesized molecules.

For azetidine derivatives, predictive models have been developed to guide the synthesis of compounds with desired biological activities. For example, QSAR models based on DFT-calculated descriptors have been used to design new azetidine-2-carbonitrile (B3153824) derivatives with enhanced antimalarial activity. nih.gov These models establish a mathematical relationship between the chemical structure and the biological activity, allowing for the virtual screening of large numbers of candidate molecules.

In the context of this compound, predictive modeling could be used to explore the potential of this scaffold for various applications. For example, by computationally modifying the substituents on the aniline ring or the azetidine nitrogen, one could predict how these changes would affect properties like receptor binding affinity or metabolic stability. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. Furthermore, computational modeling can predict the feasibility of different synthetic strategies for accessing derivatives of this compound, for instance, by evaluating the thermodynamics and kinetics of key reaction steps. grafiati.comnih.gov

Applications of 2 Azetidin 2 Yl Aniline in Chemical Synthesis and Materials Science

2-(Azetidin-2-YL)aniline as a Versatile Synthetic Building Block

The azetidine (B1206935) ring is a recognized building block in the synthesis of biologically significant molecules. nih.gov Its incorporation into an aniline (B41778) structure, as in this compound, would offer a bifunctional molecule with distinct reactive sites. The aniline portion, a primary aromatic amine, is a common precursor in numerous chemical reactions. nih.gov The secondary amine within the azetidine ring provides another point for functionalization.

This dual reactivity could allow this compound to serve as a versatile intermediate in the synthesis of more complex molecules. For instance, the aniline amine could be diazotized and converted into a variety of functional groups, while the azetidine nitrogen could undergo N-alkylation or N-acylation to introduce further diversity. The development of synthetic strategies using visible light has expanded the accessibility of functionalized azetidines, which could be applied to derivatives of this compound. nih.gov

Scaffold Design for Complex Molecular Architectures

Azetidine-based scaffolds are increasingly utilized in medicinal chemistry and materials science due to the unique three-dimensional structures they impart. researchgate.netnih.gov The rigid, strained four-membered ring can introduce specific conformational constraints into a molecule, which can be advantageous for designing compounds with high target specificity.

The "azetidinyl aniline" scaffold, exemplified by this compound, could be a valuable core for constructing complex molecular architectures. The aromatic ring of the aniline provides a planar base, while the puckered azetidine ring adds a non-planar element. This combination could be exploited in the design of novel pharmaceuticals, where such defined geometries are crucial for molecular recognition and biological activity.

Development of Novel Materials Based on Azetidinyl Aniline Scaffolds

The properties of this compound suggest its potential utility in the field of materials science, particularly in polymer chemistry and the design of high-energy-density materials.

Azetidines in Polymer Chemistry

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. nih.govdtic.milrsc.orgresearchgate.net The presence of the azetidine ring on the aniline monomer could introduce novel properties to the resulting polymer. The polymerization of aziridines and azetidines through ring-opening polymerization is a known method for producing polyamines with various applications. rsc.org

A monomer like this compound could potentially undergo polymerization through two distinct pathways: oxidative polymerization of the aniline moiety or ring-opening polymerization of the azetidine ring. This could lead to the formation of novel polymer architectures, such as graft or cross-linked polymers, with unique thermal, mechanical, and electronic properties.

Design of High-Energy-Density Azetidine Compounds

Azetidine scaffolds are promising for the development of energetic materials due to their inherent ring strain, which releases a significant amount of energy upon decomposition. researchgate.netnih.gov The introduction of nitro groups or other energetic functionalities onto the azetidinyl aniline scaffold could lead to the creation of new high-energy-density compounds. nih.gov The aniline ring can be readily nitrated to introduce explosive characteristics.

Research into azetidine-based energetic materials has shown that the stereochemistry and functionalization of the azetidine ring can significantly impact the physical and energetic properties of the resulting compounds. nih.gov Therefore, derivatives of this compound could be systematically modified to tune their energetic performance for applications as melt-castable explosives or propellant plasticizers. nih.gov

Potential Application Area Key Structural Feature Relevant Research Findings for Azetidines/Anilines
Versatile Synthetic Intermediate Bifunctionality (Aniline and Azetidine amines)Azetidin-2-ones are useful building blocks for biologically active compounds. nih.govorientjchem.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Complex Molecular Scaffolds Defined 3D geometry from the azetidine ringAzetidines provide useful scaffolds in a broad range of disciplines. researchgate.netnih.gov
Polymer Chemistry Polymerizable aniline and azetidine moietiesAniline derivatives can be polymerized to form conducting polymers. nih.govrsc.org Azetidines undergo ring-opening polymerization. rsc.org
High-Energy-Density Materials High ring strain of azetidine; Nitratable aniline ringAzetidine structures are used as building blocks for energetic materials. nih.govresearchgate.netnih.gov

Emerging Research Avenues in Azetidinyl Aniline Chemistry

While direct research on this compound is not prominent, the broader fields of azetidine and aniline chemistry are continually evolving. Emerging research avenues that could be relevant to this compound include:

Asymmetric Synthesis: The development of stereoselective methods to synthesize chiral this compound would be of great interest for applications in medicinal chemistry, where enantiomeric purity is often critical.

Photoredox Catalysis: The use of visible-light-mediated reactions to functionalize the azetidine or aniline rings could provide mild and efficient synthetic routes to novel derivatives. nih.gov

Advanced Polymer Architectures: Investigating the copolymerization of this compound with other monomers could lead to the creation of advanced materials with tailored properties for applications in electronics, sensors, or coatings.

Computational Studies: Theoretical calculations could be employed to predict the properties of polymers and energetic materials derived from this compound, guiding synthetic efforts toward promising targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Azetidin-2-YL)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with aniline precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. NMR (¹H/¹³C) and LC-MS should confirm structural integrity and rule out side products like N-alkylated byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and detect impurities?

  • Methodological Answer :

  • ¹H NMR : Focus on diagnostic signals: aromatic protons (δ 6.5–7.5 ppm), azetidine ring protons (δ 3.0–4.0 ppm for CH₂ groups), and NH₂ protons (δ 4.5–5.5 ppm, broad).
  • IR : Confirm NH₂ stretching (3300–3500 cm⁻¹) and azetidine ring vibrations (C-N stretch at ~1200 cm⁻¹).
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ and isotopic patterns.
    • Contaminants like unreacted aniline or azetidine intermediates can be identified via comparative analysis with reference spectra .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives, particularly regarding ring puckering and hydrogen bonding?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation (λ = 0.7749 Å) provides high-resolution data. Refinement via SHELXL or WinGX can model azetidine ring puckering (Cremer-Pople parameters) and intermolecular interactions (e.g., N–H···N hydrogen bonds). For disordered structures, apply restraints to thermal parameters and validate with residual density maps. Example workflow: Data collection at 150 K → integration with APEXII → refinement to R1 < 0.05 .

Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. Standardize measurements via:

  • Solubility : Use shake-flask method in buffered solutions (pH 2–12) with HPLC quantification.
  • logP : Employ reverse-phase HPLC (C18 column, isocratic elution) calibrated with known standards.
  • Validate results against computational predictions (e.g., COSMO-RS or QSPR models) . Disagreements >10% warrant re-evaluation of experimental conditions .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems or biological targets?

  • Methodological Answer :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) for nucleophilicity/electrophilicity.
  • Molecular Dynamics : Simulate ligand-protein binding (e.g., GROMACS) using force fields like CHARMM36. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy.
  • Validate predictions with experimental kinetic data (e.g., IC₅₀ assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.